

HKYK-0030: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: HKYK-0030

Cat. No.: B15584738

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Abstract

HKYK-0030 is a potent and specific small molecule inhibitor of the metadherin (MTDH) and staphylococcal nuclease domain-containing 1 (SND1) protein-protein interaction (PPI). This interaction is a critical oncogenic hub that drives proliferation, survival, and metastasis in a variety of cancers. By disrupting the MTDH-SND1 complex, **HKYK-0030** offers a promising tool for investigating cancer biology and developing novel therapeutic strategies. These application notes provide detailed protocols for the use of **HKYK-0030** in various in vitro and in vivo experimental settings, intended for researchers, scientists, and drug development professionals.

Supplier and Purchasing Information

HKYK-0030 can be procured from various chemical suppliers. Below is a summary of purchasing information from a representative supplier.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
MedchemExpress	HY-145651	>98%	5 mg, 10 mg, 50 mg	Contact for pricing

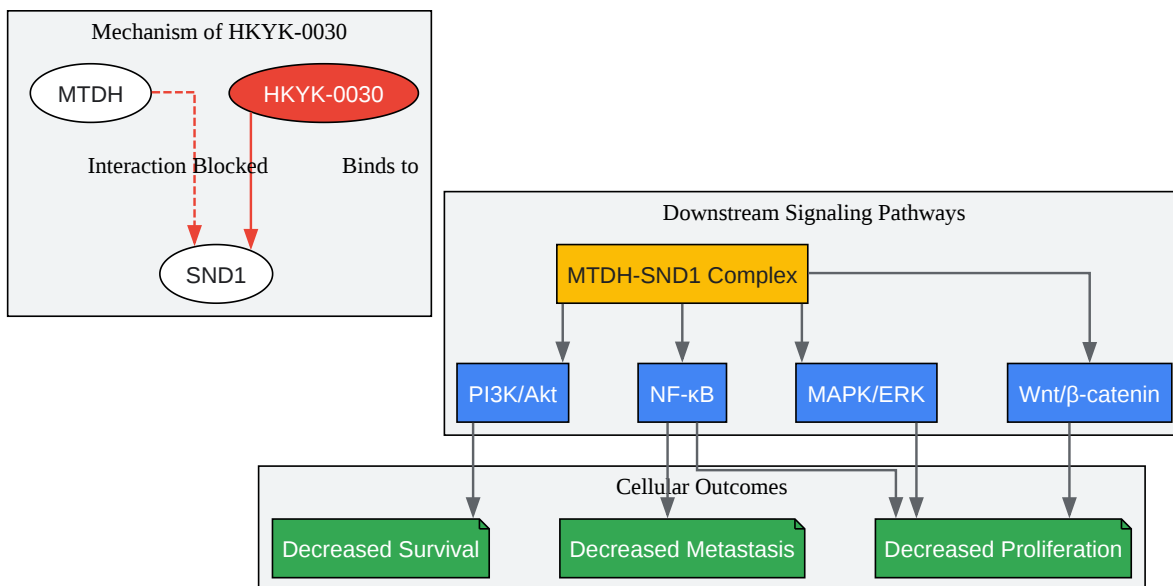
Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

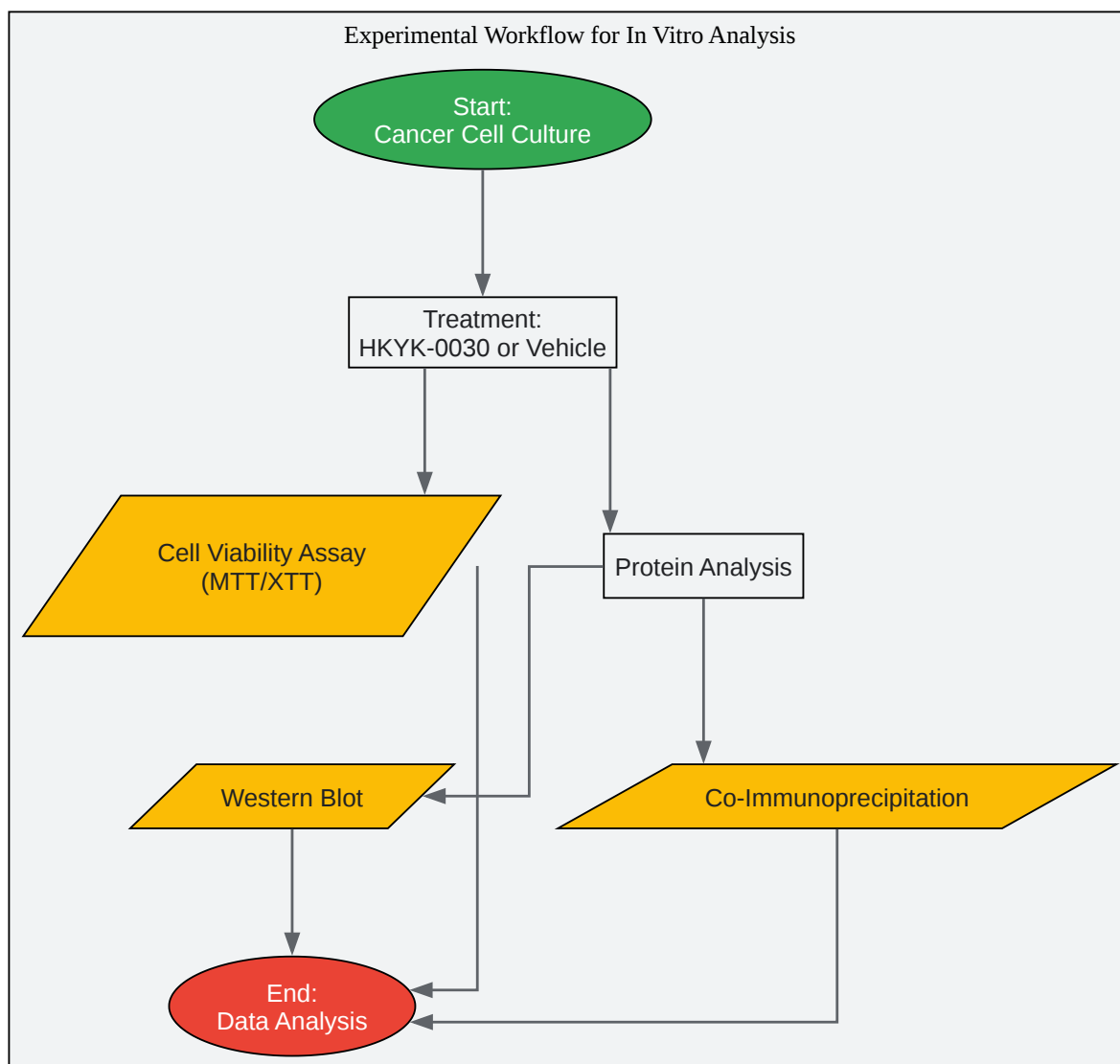
Chemical and Physical Properties

Property	Value
Molecular Formula	C ₁₈ H ₁₅ N ₅ O ₂
Molecular Weight	345.35 g/mol
Appearance	Crystalline solid
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term storage.

Mechanism of Action and Signaling Pathways

HKYK-0030 functions by competitively binding to the SND1 protein, thereby preventing its interaction with MTDH. The MTDH-SND1 complex is a key signaling node that, when active, promotes cancer progression by modulating several downstream pathways, including NF-κB, PI3K/Akt, Wnt/β-catenin, and MAPK/ERK.[1] Disruption of this complex by **HKYK-0030** leads to the downregulation of these pro-survival and pro-proliferative signals.





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References

- 1. Breaking the oncogenic alliance: advances in disrupting the MTDH–SND1 complex for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04310G [pubs.rsc.org]
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